5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
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Overview
Description
5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloropyrazole with a suitable pyrimidine derivative . The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Pyrazolo[1,5-a]pyrimidine derivatives
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific chlorine substitution, which can influence its reactivity and interaction with biological targets .
Biological Activity
5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It acts as a kinase inhibitor, modulating various cellular pathways that are crucial for cancer cell proliferation and survival. The compound's ability to inhibit key signaling pathways makes it a promising candidate for therapeutic applications in oncology and inflammatory disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The compound has been tested against human tumor cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer). The results indicate significant cytotoxic effects with GI50 values ranging from 29 nM to 78 nM depending on the specific derivative and structural modifications .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | GI50 (nM) | IC50 (nM) |
---|---|---|---|
3e | Panc-1 | 29 | 68 |
3b | MCF-7 | 42 | 74 |
5a | A549 | 48 | N/A |
The most potent derivative identified was compound 3e , which demonstrated superior activity compared to standard chemotherapeutic agents like erlotinib .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrrolo[1,2-c]pyrimidine scaffold significantly influence biological activity. For instance, the introduction of different substituents on the phenyl group enhances the antiproliferative effects. Compounds with an m-piperidinyl moiety exhibited higher activity than those with other substitutions .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. Compounds derived from this scaffold were evaluated for their ability to inhibit bacterial growth, demonstrating efficacy against both Gram-positive and Gram-negative pathogens .
Table 2: Antimicrobial Activity of Derivatives
Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
21 | MRSA | < 10 µg/mL |
22 | Klebsiella pneumoniae | < 20 µg/mL |
The findings suggest that these derivatives could serve as potential alternatives in treating infections caused by resistant bacterial strains .
Case Studies
Several case studies have highlighted the therapeutic potential of derivatives of this compound:
- Case Study on Lung Cancer : A derivative was tested in a preclinical model of lung adenocarcinoma (A549 cells), where it reduced cell viability significantly compared to untreated controls. The study also assessed toxicity in non-cancerous cells, demonstrating a favorable therapeutic index .
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties against MRSA strains, a derivative showed selective inhibition with MIC values lower than those of conventional antibiotics like linezolid .
Properties
Molecular Formula |
C8H5ClN2O2 |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
5-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-10-6(8(12)13)3-7(5)11/h1-4H,(H,12,13) |
InChI Key |
XGIJJFWHTOXJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1Cl)C(=O)O |
Origin of Product |
United States |
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